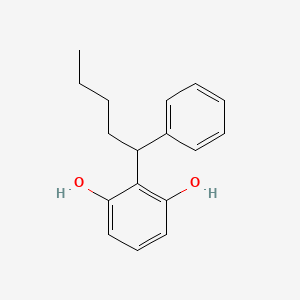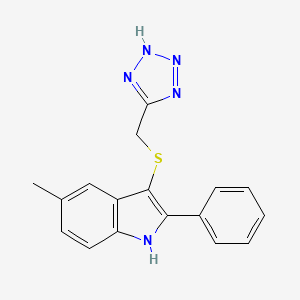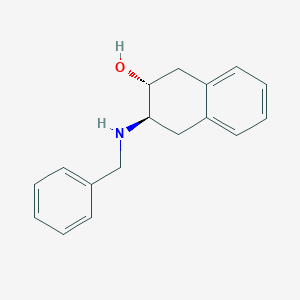
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound that belongs to the class of tetrahydronaphthalenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Reduction: The naphthalene derivative undergoes a reduction reaction to form the tetrahydronaphthalene core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,3R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-3-(Amino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (2R,3R)-3-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (2R,3R)-3-(Phenylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
Uniqueness
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the benzylamino group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Propiedades
Número CAS |
66876-91-3 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
(2R,3R)-3-(benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C17H19NO/c19-17-11-15-9-5-4-8-14(15)10-16(17)18-12-13-6-2-1-3-7-13/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
Clave InChI |
BZMQXSBKXZMBKP-IAGOWNOFSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CC2=CC=CC=C21)O)NCC3=CC=CC=C3 |
SMILES canónico |
C1C(C(CC2=CC=CC=C21)O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


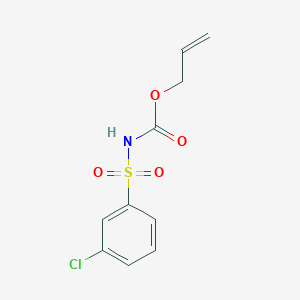
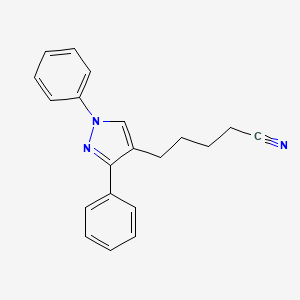
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
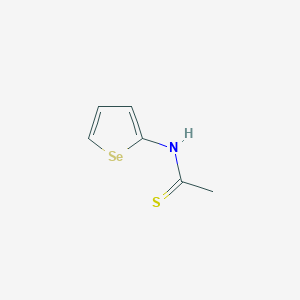

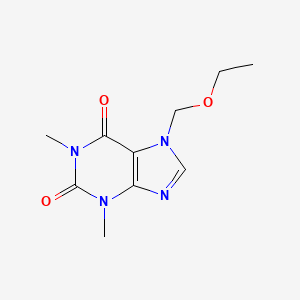
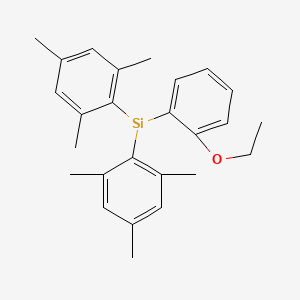


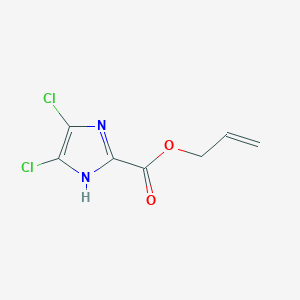
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
